3-(Chlorosulfonyl)benzoyl chloride
Overview
Description
3-(Chlorosulfonyl)benzoyl chloride: is an organosulfur compound with the molecular formula C7H4Cl2O3S and a molecular weight of 239.08 g/mol . It is a derivative of benzoyl chloride, where the benzene ring is substituted with a chlorosulfonyl group at the third position. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-(Chlorosulfonyl)benzoyl chloride can be synthesized through the chlorosulfonation of benzoyl chloride. The reaction typically involves the use of chlorosulfonic acid as the chlorosulfonating agent. The reaction is carried out under controlled conditions to ensure the selective substitution at the third position of the benzene ring .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chlorosulfonation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 3-(Chlorosulfonyl)benzoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorosulfonyl group can be replaced by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamides, sulfonates, and sulfonothioates, respectively.
Hydrolysis: In the presence of water, this compound hydrolyzes to form 3-(Chlorosulfonyl)benzoic acid.
Reduction: The compound can be reduced to form 3-(Chlorosulfonyl)benzyl alcohol under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used.
Hydrolysis: Water or aqueous solutions are used, often under acidic or basic conditions to facilitate the reaction.
Major Products Formed:
Sulfonamides, Sulfonates, and Sulfonothioates: Formed through nucleophilic substitution reactions.
3-(Chlorosulfonyl)benzoic acid: Formed through hydrolysis.
3-(Chlorosulfonyl)benzyl alcohol: Formed through reduction.
Scientific Research Applications
Chemistry: 3-(Chlorosulfonyl)benzoyl chloride is used as an intermediate in the synthesis of various organic compounds. It is particularly valuable in the preparation of sulfonamides, which are important in medicinal chemistry .
Biology and Medicine: In biological research, this compound is used to modify biomolecules, such as proteins and peptides, through sulfonation reactions. This modification can alter the biological activity and stability of the biomolecules, making it useful in drug development and biochemical studies .
Industry: In industrial applications, this compound is used in the production of specialty chemicals, including dyes, pigments, and agrochemicals. Its reactivity makes it a versatile building block for various chemical processes .
Mechanism of Action
The mechanism of action of 3-(Chlorosulfonyl)benzoyl chloride primarily involves its reactivity towards nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of covalent bonds with nucleophiles, resulting in the substitution of the chlorosulfonyl group with the nucleophile .
Molecular Targets and Pathways: The molecular targets of this compound are typically nucleophilic sites on biomolecules or other organic compounds. The pathways involved include nucleophilic substitution and hydrolysis, which are fundamental reactions in organic chemistry .
Comparison with Similar Compounds
- 3-(Chlorosulfonyl)benzoic acid
- 3-Chlorobenzenesulfonyl chloride
- 4-Methoxybenzenesulfonyl chloride
- 6-Methoxynaphthalene-2-sulfonyl chloride
- 4-(Bromomethyl)benzenesulfonyl chloride
Comparison: 3-(Chlorosulfonyl)benzoyl chloride is unique due to the presence of both a chlorosulfonyl group and a benzoyl chloride moiety. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds that may only contain one reactive group. For example, 3-(Chlorosulfonyl)benzoic acid lacks the benzoyl chloride functionality, limiting its reactivity in certain synthetic applications .
Properties
IUPAC Name |
3-chlorosulfonylbenzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2O3S/c8-7(10)5-2-1-3-6(4-5)13(9,11)12/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWEBTVZIZWEJOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)Cl)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6063278 | |
Record name | Benzoyl chloride, 3-(chlorosulfonyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6063278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4052-92-0 | |
Record name | 3-(Chlorosulfonyl)benzoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4052-92-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoyl chloride, 3-(chlorosulfonyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004052920 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoyl chloride, 3-(chlorosulfonyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzoyl chloride, 3-(chlorosulfonyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6063278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(chlorosulphonyl)benzoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.600 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-(Chlorosulfonyl)benzoyl chloride | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5HD5WYV4DA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 3-(chlorosulfonyl)benzoyl chloride contribute to the properties of PVI-based RO membranes?
A: this compound acts as a crosslinking agent in the fabrication of PVI-based RO membranes []. The reactive chlorosulfonyl (-SO2Cl) group in this compound reacts with the imidazole rings present in the PVI polymer chains. This reaction forms covalent bonds between different PVI chains, resulting in a crosslinked network structure.
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